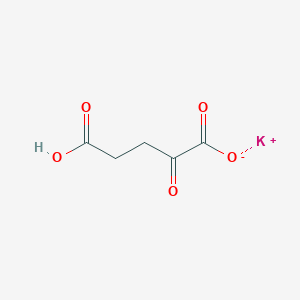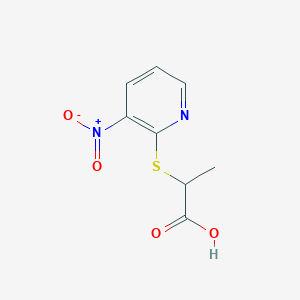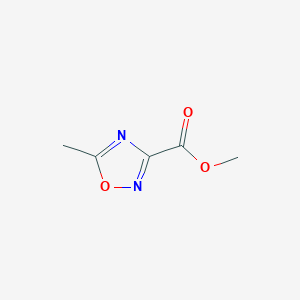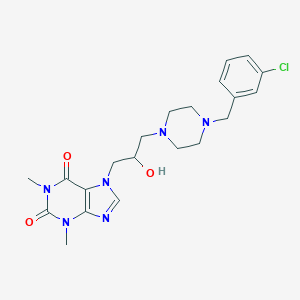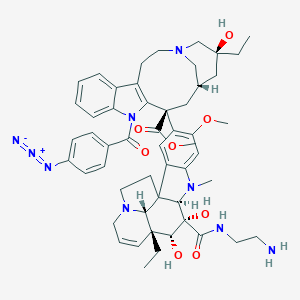
6-Ethylpyrimidine-2,4,5-triamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethylpyrimidine-2,4,5-triamine, also known as EPT, is a heterocyclic organic compound. It belongs to the class of pyrimidine derivatives and has a molecular formula of C7H10N4. EPT is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. It has also been extensively studied for its potential applications in the field of materials science.
Mécanisme D'action
The mechanism of action of 6-Ethylpyrimidine-2,4,5-triamine is not well understood. However, it is believed to act as a nucleophilic agent due to the presence of the amino group on the ethyl side chain. This property makes 6-Ethylpyrimidine-2,4,5-triamine a useful intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 6-Ethylpyrimidine-2,4,5-triamine have not been extensively studied. However, it has been reported to exhibit moderate toxicity towards certain cell lines, such as human hepatoma cells. Further studies are needed to fully understand the potential toxicity and side effects of 6-Ethylpyrimidine-2,4,5-triamine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-Ethylpyrimidine-2,4,5-triamine in lab experiments is its availability and relatively low cost. It is also a versatile building block that can be used in the synthesis of a wide range of compounds. However, the purity and yield of 6-Ethylpyrimidine-2,4,5-triamine can vary depending on the synthesis method and reaction conditions. This can lead to inconsistent results in lab experiments.
Orientations Futures
There are several future directions for the research on 6-Ethylpyrimidine-2,4,5-triamine. One potential area of research is the development of new synthesis methods that can improve the yield and purity of 6-Ethylpyrimidine-2,4,5-triamine. Another area of research is the investigation of the potential applications of 6-Ethylpyrimidine-2,4,5-triamine in the field of materials science, such as the synthesis of novel conductive polymers and metal-organic frameworks. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 6-Ethylpyrimidine-2,4,5-triamine, as well as its potential toxicity and side effects.
Méthodes De Synthèse
6-Ethylpyrimidine-2,4,5-triamine can be synthesized through various methods, including the reaction of ethylamine with 2,4,5-trichloropyrimidine, the reduction of 2,4,5-trichloropyrimidine with sodium borohydride in the presence of ethylamine, and the reaction of ethylamine with 2,4,5-tricyanopyrimidine. The yield and purity of 6-Ethylpyrimidine-2,4,5-triamine can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and solvent system.
Applications De Recherche Scientifique
6-Ethylpyrimidine-2,4,5-triamine has been widely used as a building block in the synthesis of various pharmaceuticals and agrochemicals, such as antihypertensive agents, antitumor agents, and herbicides. It has also been investigated for its potential applications in the field of materials science, such as the synthesis of conductive polymers and metal-organic frameworks.
Propriétés
Numéro CAS |
102170-34-3 |
|---|---|
Nom du produit |
6-Ethylpyrimidine-2,4,5-triamine |
Formule moléculaire |
C6H11N5 |
Poids moléculaire |
153.19 g/mol |
Nom IUPAC |
6-ethylpyrimidine-2,4,5-triamine |
InChI |
InChI=1S/C6H11N5/c1-2-3-4(7)5(8)11-6(9)10-3/h2,7H2,1H3,(H4,8,9,10,11) |
Clé InChI |
ACGYRTGVZFMSLN-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=NC(=N1)N)N)N |
SMILES canonique |
CCC1=C(C(=NC(=N1)N)N)N |
Synonymes |
2,4,5-Pyrimidinetriamine, 6-ethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



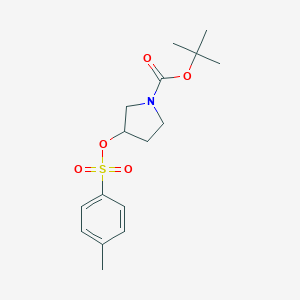

![(2S)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B27679.png)
![{1-[(4-Methylphenyl)sulfonyl]-3-pyrrolidinyl}(diphenyl)acetonitrile](/img/structure/B27680.png)



